molecular formula C14H17NO4 B11776978 Benzyl 3-acetylmorpholine-4-carboxylate

Benzyl 3-acetylmorpholine-4-carboxylate

Cat. No.: B11776978
M. Wt: 263.29 g/mol
InChI Key: OGZKERVYEJKTAK-UHFFFAOYSA-N
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Description

Benzyl 3-acetylmorpholine-4-carboxylate is a synthetic organic compound featuring a morpholine ring substituted with an acetyl group at the 3-position and a benzyl ester at the 4-carboxylate position. Morpholine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and polymer science due to their structural versatility and reactivity.

Properties

IUPAC Name

benzyl 3-acetylmorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)13-10-18-8-7-15(13)14(17)19-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKERVYEJKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of benzyl 3-acetylmorpholine-4-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Physical Data
This compound C₁₄H₁₅NO₄ 261.27 g/mol Acetyl (C=O), benzyl ester Not provided in evidence
4-Benzylmorpholine-3-carboxylic acid C₁₂H₁₅NO₃ 221.25 g/mol Carboxylic acid, benzyl >97.0% (HPLC)
4-Benzyl-2-morpholinecarboxylic acid hydrochloride C₁₂H₁₅NO₃·HCl 257.71 g/mol Carboxylic acid, benzyl, HCl salt mp 244–245°C; 90% purity
Benzyl 3-(aminomethyl)morpholine-4-carboxylate HCl C₁₃H₁₉ClN₂O₃ 298.76 g/mol Aminomethyl, benzyl ester, HCl CAS: 2682112-43-0

Key Observations:

  • Functional Groups : The acetyl group in the target compound replaces the carboxylic acid in 4-benzylmorpholine-3-carboxylic acid, likely increasing its lipophilicity and altering metabolic stability .
  • Salt Forms : The hydrochloride salts (e.g., 4-benzyl-2-morpholinecarboxylic acid HCl) exhibit higher molecular weights and melting points, suggesting improved crystallinity and solubility in polar solvents .
  • Aminomethyl Derivative: The aminomethyl-substituted analog () introduces a basic nitrogen, which may enhance interactions with biological targets compared to the acetyl group .

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